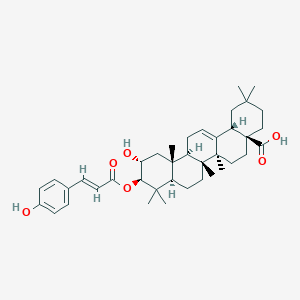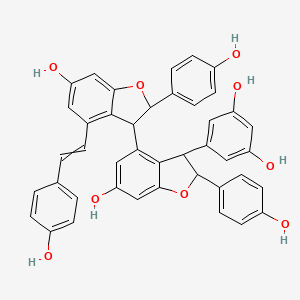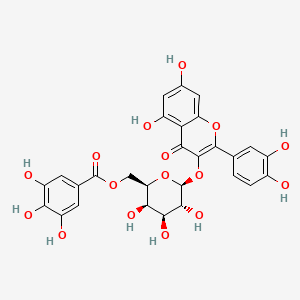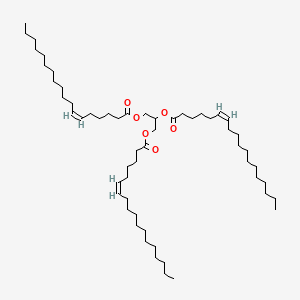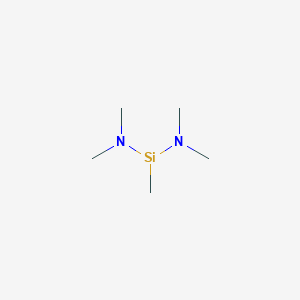
2-Butenedioic acid (Z)-, monoethyl ester, polymer with methoxyethene
Vue d'ensemble
Description
This compound is used in various applications such as denture adhesive base, controlled-release coating, enteric coating, ostomy adhesive, transdermal patch, toothpaste, mouthwash, and transdermal gel . It is also a film former with good clarity, adhesion, and moisture resistance .
Synthesis Analysis
The synthesis of this compound involves the polymerization of 2-Butenedioic acid (Z)-, monoethyl ester with methoxyethene .Molecular Structure Analysis
The linear formula of this compound is [CH2CH(OCH3)CH(CO2R)CH(CO2R)]n, where R = H or -CH2CH3 . This indicates that it is a polymer with repeating units of 2-Butenedioic acid (Z)-, monoethyl ester and methoxyethene.Physical And Chemical Properties Analysis
This compound is a liquid with an average molecular weight of 130,000 by LS. It has a refractive index of 1.419 and a density of 0.983 g/mL at 25 °C. It has an acid number of 275‑300 mg KOH/g .Applications De Recherche Scientifique
Synthesis and Characterization
- Complex Formation with Tetravalent Metals : Research demonstrates the synthesis and spectroscopic study of 2-Butenedioic acid (Z)-monophenyl ester and its complexes with tetravalent thorium and cerium. These complexes, characterized by spectroscopic studies, show the coordination of ethereal oxygen besides the bidentate carboxylate to the central metal ions, providing insights into the molecular structure and potential applications in materials science (Zheng et al., 2006).
Applications in Photodynamic Therapy
- Synthesis for Photodynamic Therapy : A novel approach involved incorporating benzenedinitrile into a methacrylate monomer to synthesize polymers with Zn(II)phthalocyanine (ZnPc) side-chains. These polymers, characterized for their singlet oxygen generation, offer a new method to fabricate materials for photodynamic therapy, showcasing the utility of such polymers in medical applications (Wang et al., 2014).
Enhancing Optoelectronic Properties for Solar Cells
- Optoelectronic Properties Enhancement : A study focused on the synthesis of a copolymer based on Poly(2-methoxy-5-(2-ethyl-hexyloxy)-1,4-phenylene-vinylene) (MEH-PPV) and poly(3-hexylthiophene) (P3HT), aimed at enhancing the optoelectronic properties for organic photovoltaic cells. This research highlights the potential of incorporating specific polymers to improve the efficiency of solar cells (Ltayef et al., 2022).
Fatty Acid Derived Polymers
- Biobased Polycarbonates and Poly(ester carbonate)s : Utilizing fatty acid derivatives, research has successfully synthesized polycarbonates and poly(ester carbonate)s, demonstrating the versatility and potential of such materials for sustainable development. These polymers exhibit good thermal stability and low glass transition temperatures, indicating their applicability in various industries (More et al., 2011).
Zwitter-Ionic Polymer for Polymer Solar Cells
- Electron Transportation Layer in Solar Cells : A study introduced a zwitter-ionic polymer as an effective electron transportation layer (ETL) in polymer solar cells. This advancement demonstrates the potential of zwitter-ionic polymers in enhancing the performance of solar cells, contributing to the development of more efficient renewable energy sources (Chen et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.C3H6O/c1-2-10-6(9)4-3-5(7)8;1-3-4-2/h3-4H,2H2,1H3,(H,7,8);3H,1H2,2H3/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQXWILFGUDTA-LNKPDPKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)O.COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C(=O)O.COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25087-06-3 | |
| Record name | Methyl vinyl ether-monoethyl maleate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gantrez ES 225 | |
CAS RN |
25087-06-3 | |
| Record name | Gantrez ES 225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025087063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1-ethyl ester, polymer with methoxyethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl Ester of PVM/MA Copolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





